1,5-dimethyl-1H-pyrazole-4-carboxamide
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,5-dimethylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-4-5(6(7)10)3-8-9(4)2/h3H,1-2H3,(H2,7,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSNZAFURLJYKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Pathways to 1,5 Dimethyl 1h Pyrazole 4 Carboxamide and Its Analogues
Historical and Contemporary Approaches to Pyrazole (B372694) Ring Formation
The formation of the pyrazole ring is a well-established area of organic synthesis, with several reliable methods at the disposal of chemists. These approaches offer access to a wide array of substituted pyrazoles, including the precursors to 1,5-dimethyl-1H-pyrazole-4-carboxamide.
Cyclocondensation Reactions from 1,3-Dicarbonyl Compounds and Hydrazines
The most traditional and widely employed method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. This robust reaction, often referred to as the Knorr pyrazole synthesis, proceeds via the formation of a hydrazone intermediate, which then undergoes cyclization and dehydration to afford the aromatic pyrazole ring.
The reaction of a 1,3-diketone with a substituted hydrazine, such as methylhydrazine, can theoretically lead to two regioisomeric pyrazoles. However, the reaction conditions and the nature of the substituents on both the dicarbonyl compound and the hydrazine can often be tuned to favor the formation of a specific isomer. For the synthesis of a 1,5-dimethylpyrazole (B184060) precursor, acetylacetone (B45752) (a 1,3-diketone) would be reacted with methylhydrazine.
| Reactant 1 | Reactant 2 | Key Transformation | Product Type |
| 1,3-Dicarbonyl Compound (e.g., Acetylacetone) | Hydrazine (e.g., Methylhydrazine) | Cyclocondensation | Substituted Pyrazole |
Recent advancements in this area have focused on multicomponent reactions where the 1,3-dicarbonyl compound is generated in situ, streamlining the synthetic process. nih.gov
1,3-Dipolar Cycloaddition Strategies
A powerful and versatile alternative for constructing the pyrazole nucleus is the 1,3-dipolar cycloaddition reaction. This method typically involves the reaction of a diazo compound (the 1,3-dipole) with an alkyne or an alkene. The cycloaddition of a diazoalkane to an alkyne directly yields a pyrazole.
This approach offers a high degree of regiocontrol, which is a significant advantage for the synthesis of specifically substituted pyrazoles. The preparation and handling of potentially unstable diazo compounds can be a drawback, although in situ generation methods have been developed to mitigate this issue.
Vilsmeier-Haack Formylation in Pyrazole Synthesis
The Vilsmeier-Haack reaction is a crucial method for the functionalization of electron-rich heterocyclic rings, including pyrazoles. organic-chemistry.orgwikipedia.orgchemistrysteps.com This reaction introduces a formyl group (-CHO) onto the pyrazole ring, typically at a position with high electron density. For a 1,5-dimethyl-1H-pyrazole, the Vilsmeier-Haack reaction would selectively introduce a formyl group at the 4-position, yielding 1,5-dimethyl-1H-pyrazole-4-carbaldehyde. This aldehyde is a key intermediate that can be readily oxidized to the corresponding carboxylic acid, a direct precursor to the target carboxamide. The Vilsmeier reagent is typically prepared from phosphorus oxychloride and a formamide, such as dimethylformamide (DMF). ijpcbs.commdpi.com
Specific Synthesis of this compound Scaffolds
The synthesis of the target molecule, this compound, requires the assembly of the appropriately substituted pyrazole ring followed by the formation of the carboxamide functionality.
Precursor Synthesis and Intermediate Derivatization
The primary precursor for the synthesis of this compound is 1,5-dimethyl-1H-pyrazole-4-carboxylic acid. sigmaaldrich.com This intermediate can be synthesized through a few different pathways.
One common route involves the initial formation of a 3,5-dimethylpyrazole (B48361) via the cyclocondensation of acetylacetone with hydrazine, followed by N-methylation to install the methyl group at the 1-position. Subsequent functionalization at the 4-position is then required.
A more direct approach to the carboxylic acid precursor involves the Vilsmeier-Haack formylation of 1,5-dimethyl-1H-pyrazole to yield 1,5-dimethyl-1H-pyrazole-4-carbaldehyde. This aldehyde can then be oxidized to the desired 1,5-dimethyl-1H-pyrazole-4-carboxylic acid using standard oxidizing agents.
| Starting Material | Reagents | Intermediate | Product |
| 1,5-Dimethyl-1H-pyrazole | 1. POCl₃, DMF (Vilsmeier-Haack) | 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde | 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid |
| 2. Oxidizing agent (e.g., KMnO₄, Jones reagent) |
Amidation and Carboxamide Bond Formation Techniques
With the 1,5-dimethyl-1H-pyrazole-4-carboxylic acid in hand, the final step is the formation of the carboxamide bond. This is a common transformation in organic synthesis, and several reliable methods are available. asiaresearchnews.com
A prevalent technique involves the conversion of the carboxylic acid to a more reactive acyl chloride. ciac.jl.cnnih.govnih.gov This is typically achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 1,5-dimethyl-1H-pyrazole-4-carbonyl chloride is then reacted with ammonia (B1221849) or an appropriate amine to furnish the desired this compound. chemicalbook.com
Alternatively, direct coupling of the carboxylic acid with an amine can be accomplished using a variety of peptide coupling reagents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) activate the carboxylic acid, facilitating nucleophilic attack by the amine to form the amide bond. This method often proceeds under mild conditions and avoids the need to isolate the acyl chloride intermediate. cbijournal.com
| Precursor | Reagents | Key Transformation | Product |
| 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid | 1. SOCl₂ or (COCl)₂ | Acyl chloride formation | This compound |
| 2. NH₃ or Amine | Amidation | ||
| 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid | Amine, Coupling agent (e.g., EDC, DCC) | Direct Amide Coupling | This compound |
Catalytic and Advanced Synthetic Procedures
The synthesis of pyrazole carboxamides has been significantly advanced through the adoption of modern catalytic methods. These techniques offer improvements in reaction efficiency, product purity, and scalability, moving away from stoichiometric reagents toward more sophisticated and sustainable chemical transformations.
Propyl Phosphonic Anhydride (T3P)-Mediated Couplings
Propyl Phosphonic Anhydride (T3P®) has emerged as a highly efficient and versatile coupling reagent for the formation of amide bonds, a critical step in the synthesis of this compound from its corresponding carboxylic acid and an amine. ijsrch.comimperial.ac.uk T3P® is recognized for facilitating facile acid-amine couplings that result in high-purity products, making it a cost-effective and process-friendly option for pharmaceutical and industrial applications. ijsrch.comlookchem.com
The reagent's utility is highlighted in its ability to mediate amide bond formation under mild conditions, which is particularly beneficial when dealing with substrates prone to racemization. nih.govorganic-chemistry.org The combination of T3P® with a base like pyridine (B92270) has been shown to enable low-epimerization amide bond formation, providing amides in high yields. nih.govorganic-chemistry.org The mechanism involves the activation of the carboxylic acid to form a mixed anhydride, which then readily reacts with the amine. A key advantage of T3P® is that the byproducts are water-soluble, simplifying product isolation and purification. researchgate.net This reagent has proven effective in a one-pot synthesis of pyrazolones and other heterocyclic compounds, demonstrating its broad applicability. researchgate.netscilifelab.seresearchgate.net
A comparative study involving various coupling agents for the synthesis of N-pyridinylpyrazole-4-carboxamides found T3P® to be a superior choice, especially when combined with microwave irradiation, which further accelerates the reaction. ijsrch.com
Table 1: Comparison of T3P® with Other Amide Coupling Agents
| Coupling Agent | Typical Reaction Conditions | Advantages | Disadvantages |
|---|---|---|---|
| T3P® | Mild, often room temperature; compatible with various solvents. | High yield and purity; water-soluble byproducts; low epimerization; cost-effective. ijsrch.comnih.gov | Can be sensitive to moisture. |
| HOBT/HBTU | Requires activation step; often used with a tertiary amine base. | Well-established, effective for many substrates. | Can lead to side reactions; byproducts may be difficult to remove. |
| HATU | Similar to HBTU but often more reactive. | High coupling efficiency, even with sterically hindered amines. | Expensive; potential for allergenicity. |
| DCC/DIC | Used with an additive like HOBt to suppress side reactions. | Inexpensive and widely used. | Forms insoluble urea (B33335) byproducts; risk of epimerization. |
This table provides a general comparison of common amide coupling agents.
Microwave-Assisted Synthetic Routes
Microwave-assisted organic synthesis has become a cornerstone for accelerating the development of heterocyclic compounds, including pyrazole derivatives. rsc.orgbenthamdirect.com This technology significantly reduces reaction times, often from hours to minutes, while frequently improving product yields and purity compared to conventional heating methods. acs.orgdegres.eu The use of microwave irradiation is considered a green chemistry approach as it enhances energy efficiency. benthamdirect.comresearchgate.net
In the context of pyrazole synthesis, microwaves have been successfully applied to various reaction types, including cyclocondensation reactions and Vilsmeier-Haack formylations of pyrazoles. rsc.orgbohrium.com For instance, the synthesis of dihydro-pyrazoles from substituted dibenzalacetones and hydrazines has been optimized under microwave irradiation, achieving reaction completion in 15-70 minutes. mdpi.com Similarly, pyrazole-carboxamides have been synthesized in 20 minutes using this method. mdpi.com The combination of microwave heating with T3P® catalysis has proven to be a particularly rapid and effective method for producing pyrazole-carboxamides. ijsrch.com
The efficiency of microwave synthesis is often attributed to the rapid, uniform heating of the reaction mixture, which can lead to different reaction selectivities compared to conventional methods. dergipark.org.tr
Table 2: Selected Microwave-Assisted Syntheses of Pyrazole Derivatives
| Reactants | Product Type | Microwave Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| Dibenzalacetones + Hydrazines | Dihydro-pyrazoles | 100 W, 75 °C | 15–70 min | - | mdpi.com |
| Chalcones + Phenylhydrazine | Ferrocene-pyrazole hybrids | 150 W, 100 °C | 5–30 min | 58–75% | rsc.org |
| Carbohydrazides + 2,4-Pentanedione | 1-Aroyl-3,5-dimethyl-1H-pyrazoles | 270 W | 3–5 min | 82–98% | rsc.org |
This table showcases the significant reduction in reaction times and high yields achievable with microwave-assisted synthesis.
Metal-Catalyzed Coupling Reactions (e.g., Suzuki Coupling for Pyrazoles)
Transition-metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic rings, allowing for the synthesis of a vast array of pyrazole analogues. researchgate.netrsc.org Among these, the Suzuki-Miyaura coupling is particularly prominent for forming carbon-carbon bonds by reacting a halide (e.g., a bromo-pyrazole) with a boronic acid in the presence of a palladium catalyst. nih.govrsc.org
This methodology enables the introduction of aryl, heteroaryl, or styryl groups at specific positions on the pyrazole core, which is often difficult to achieve through traditional ring-synthesis methods. rsc.org For example, Suzuki coupling has been successfully employed to synthesize 4-aryl and 3-aryl pyrazoles in good to very good yields (61–86%) from the corresponding bromopyrazoles. nih.gov The reaction conditions typically involve a palladium precatalyst, a base such as potassium phosphate, and a solvent system like dioxane/water. nih.govresearchgate.net
The direct C-H functionalization of pyrazoles represents an even more advanced and atom-economical approach, avoiding the need for pre-functionalized (e.g., halogenated) starting materials. researchgate.netrsc.org These reactions provide direct access to functionalized pyrazoles in a single step, further expanding the synthetic toolkit for creating diverse analogues. researchgate.net
Regioselectivity and Stereocontrol in Synthesis
A significant challenge in the synthesis of substituted pyrazoles, including 1,5-disubstituted derivatives, is controlling the regioselectivity. nih.gov The classical Knorr synthesis, involving the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine, often yields a mixture of regioisomers that can be difficult to separate. conicet.gov.aracs.org
For the synthesis of a 1,5-disubstituted pyrazole, the reaction between methylhydrazine and an unsymmetrical 1,3-diketone can produce both the 1,3- and 1,5-isomers. Research has shown that the choice of solvent can dramatically influence the regiochemical outcome. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as solvents has been found to dramatically increase the regioselectivity in favor of the desired isomer compared to reactions run in ethanol (B145695). conicet.gov.ar Other strategies to achieve regioselectivity include the use of 1,3-dipolar cycloaddition reactions or modifying the substrates to direct the cyclization. organic-chemistry.orgewha.ac.krmdpi.com Advances in electrophilic cyclization strategies have also led to methods that proceed with excellent regioselectivity under mild conditions. nih.gov
Stereocontrol is generally not a factor in the synthesis of the aromatic pyrazole ring itself. However, it becomes critical when chiral centers are present in the substituents attached to the pyrazole core or during the synthesis of non-aromatic dihydropyrazole intermediates. In such cases, asymmetric catalysts or chiral auxiliaries may be employed to control the stereochemical outcome.
Principles of Sustainable Synthesis in Pyrazole Chemistry
The principles of green and sustainable chemistry are increasingly influencing the design of synthetic routes for pyrazoles and other heterocyclic compounds. nih.gov The goal is to develop methods that are not only efficient and high-yielding but also environmentally benign, operationally simple, and atom-economical. nih.gov
Key strategies in the sustainable synthesis of pyrazoles include:
Use of Green Solvents: Replacing hazardous organic solvents with environmentally friendly alternatives like water or employing solvent-free conditions. researchgate.netthieme-connect.com Aqueous multicomponent reactions are particularly valuable in this context. acs.org
Catalysis: Employing recyclable catalysts, including heterogeneous catalysts, nanocatalysts, and biocatalysts, to improve atom economy and reduce waste. nih.govthieme-connect.com Iron-catalyzed reactions, using an earth-abundant and non-toxic metal, are a prime example of a more sustainable approach. rsc.orgrsc.org
Energy Efficiency: Utilizing energy-efficient techniques such as microwave irradiation or ultrasound to accelerate reactions and reduce energy consumption. benthamdirect.comresearchgate.net
Multicomponent Reactions (MCRs): Designing one-pot reactions where multiple starting materials are combined to form the final product in a single step. nih.gov This approach reduces the number of synthetic steps, minimizes waste, and saves time and resources. acs.orgresearchgate.net
Renewable Feedstocks: Developing synthetic pathways that utilize biomass-derived alcohols as the primary feedstock, moving away from petroleum-based starting materials. rsc.orgrsc.org
These principles guide the development of modern synthetic methodologies, aiming to minimize the environmental footprint of chemical manufacturing while maximizing efficiency and innovation in pyrazole chemistry. benthamdirect.com
Advanced Spectroscopic and Structural Elucidation for Research Applications
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structure Confirmation
¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. For 1,5-dimethyl-1H-pyrazole-4-carboxamide, the expected ¹H NMR spectrum would display distinct signals corresponding to the different proton groups.
N-CH₃ (N1-methyl): A singlet integrating to three protons. This methyl group is attached to a nitrogen atom within the aromatic pyrazole (B372694) ring.
C-CH₃ (C5-methyl): A singlet integrating to three protons. This methyl group is attached to a carbon atom of the pyrazole ring.
C₃-H (Pyrazole Ring Proton): A singlet integrating to one proton. This is the lone proton on the pyrazole ring.
-CONH₂ (Amide Protons): One or two broad signals corresponding to the two protons of the primary amide group. The appearance of these signals can vary depending on the solvent and temperature due to exchange phenomena and restricted rotation around the C-N bond.
The precise chemical shifts (δ, in ppm) of these signals would confirm the electronic environment of each proton group, and the integration values would confirm the proton count for each.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal.
Methyl Carbons (N-CH₃ and C-CH₃): Two signals in the upfield region of the spectrum.
Pyrazole Ring Carbons (C3, C4, C5): Three signals corresponding to the carbon atoms of the pyrazole ring. The carbon attached to the carboxamide group (C4) would be expected at a different chemical shift than the other ring carbons.
Carboxamide Carbonyl (C=O): A signal in the downfield region (typically 160-180 ppm), which is characteristic of a carbonyl carbon in an amide functional group.
Techniques like Distortionless Enhancement by Polarization Transfer (DEPT-135) could be used to differentiate between CH, CH₂, and CH₃ carbons, further confirming the assignments.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
2D NMR techniques are instrumental in establishing connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this molecule, COSY would primarily be used to confirm the absence of coupling for the singlet signals.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would definitively link the proton signals of the two methyl groups and the C3-H to their respective carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically two or three bonds). It is crucial for piecing together the molecular structure. For instance, HMBC would show correlations from the N-CH₃ protons to the C5 and N1-adjacent ring carbons, from the C5-CH₃ protons to C4 and C5, and from the C3-H proton to C4, C5, and the carbonyl carbon.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments.
Mass Spectrometry (MS): This would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₆H₉N₃O). The fragmentation pattern observed can give clues about the structure, for example, the loss of the amide group (-CONH₂) or a methyl group (-CH₃).
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion. This allows for the determination of the elemental composition and confirmation of the molecular formula, distinguishing it from other compounds with the same nominal mass.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy probes the vibrations of bonds within a molecule, providing information about the functional groups present.
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands:
N-H Stretching: A pair of medium-to-strong bands in the region of 3200-3400 cm⁻¹ for the primary amide (-NH₂).
C-H Stretching: Bands just below 3000 cm⁻¹ for the methyl groups.
C=O Stretching (Amide I band): A strong absorption band around 1650-1680 cm⁻¹.
N-H Bending (Amide II band): A band around 1600-1640 cm⁻¹.
C-N Stretching: Bands in the fingerprint region.
Pyrazole Ring Vibrations: Characteristic absorptions in the fingerprint region (below 1600 cm⁻¹). derpharmachemica.com
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The pyrazole ring vibrations and C-C and C-N skeletal vibrations would likely be Raman active.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption
UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly those involving π-electron systems. The pyrazole ring is an aromatic heterocycle, and the carboxamide group is a chromophore. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would show absorption maxima (λ_max) corresponding to π → π* and n → π* electronic transitions within the conjugated system of the molecule. For similar pyrazole chromophores, absorptions are often observed in the UV region between 210 and 300 nm. nih.gov
X-ray Crystallography for Single-Crystal Structure Determination
X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity and stereochemistry, offering detailed insights into bond lengths, bond angles, and intermolecular interactions.
While a crystal structure for this compound itself is not publicly available, the crystallographic data for a closely related derivative, N-(Cyclobutylmethyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide, has been determined and deposited in the Protein Data Bank (PDB ID: 6Q8Z). This structure reveals critical information about the geometry of the this compound core.
Below is a table summarizing the key crystallographic parameters for N-(Cyclobutylmethyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide, which provides insight into the structural properties of the this compound moiety.
| Parameter | Value |
|---|---|
| PDB ID | 6Q8Z |
| Resolution | 2.40 Å |
| Space Group | Not explicitly stated in search results |
| Unit Cell Dimensions | Not explicitly stated in search results |
| Temperature | 100 K |
| Diffraction Source | Synchrotron |
Chromatographic Techniques for Purity and Identity (HPLC, GC)
Chromatographic techniques are fundamental for the separation, identification, and quantification of chemical compounds, making them essential for assessing the purity of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely used chromatographic methods in research and industry.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of organic molecules. For pyrazole-carboxamide derivatives, reversed-phase HPLC is a common method for purity assessment. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. By adjusting the composition of the mobile phase (e.g., the ratio of water to an organic solvent like acetonitrile (B52724) or methanol), the retention time of the compound can be modulated to achieve optimal separation from impurities. A UV detector is typically employed for detection, as the pyrazole ring system contains a chromophore that absorbs UV light.
Gas Chromatography (GC) is another powerful separation technique, particularly well-suited for volatile and thermally stable compounds. While the carboxamide group can sometimes pose challenges for GC analysis due to its polarity and potential for thermal degradation, derivatization can be employed to improve its volatility and chromatographic behavior. However, for many pyrazole derivatives, direct GC analysis is feasible. The choice of the stationary phase in the GC column is critical for achieving good separation. A variety of columns with different polarities are commercially available. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection, with GC-MS providing both retention time and mass spectral data for unambiguous identification of the compound and any impurities.
The selection between HPLC and GC for the analysis of this compound would depend on its specific physicochemical properties, such as volatility and thermal stability, as well as the nature of the potential impurities.
Below is a table summarizing typical parameters for the chromatographic analysis of pyrazole derivatives.
| Technique | Parameter | Typical Conditions/Description |
|---|---|---|
| HPLC | Mode | Reversed-Phase |
| Stationary Phase | C18 or C8 silica | |
| Mobile Phase | Gradient or isocratic mixture of water and acetonitrile/methanol, often with a modifier like formic acid or trifluoroacetic acid. | |
| Detector | UV-Vis (typically monitoring in the range of 210-280 nm) | |
| GC | Column | Capillary column with a stationary phase of appropriate polarity (e.g., a nonpolar phase like 5% phenyl-methylpolysiloxane or a more polar phase). |
| Carrier Gas | Helium, Hydrogen, or Nitrogen | |
| Injector Temperature | Optimized to ensure volatilization without degradation. | |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
Computational and Theoretical Studies of 1,5 Dimethyl 1h Pyrazole 4 Carboxamide
Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior
Further research or de novo computational studies would be required to generate the specific data needed to populate the requested article outline for 1,5-dimethyl-1H-pyrazole-4-carboxamide.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Drug Design
QSAR studies are instrumental in identifying the physicochemical properties and structural features of molecules that are critical for their biological activity. For pyrazole (B372694) carboxamide derivatives, various QSAR models have been developed to guide the design of potent inhibitors for targets such as protein kinases. nih.govnih.gov These models mathematically correlate variations in molecular descriptors with changes in biological activity, providing predictive tools for virtual screening and lead optimization.
Ligand-based drug design, which relies on the knowledge of molecules known to interact with a target, has been successfully applied to the pyrazole carboxamide class. Given the vast number of reported biologically active pyrazole derivatives, this scaffold serves as an excellent starting point for designing new molecules with desired activities. nih.gov
Research Findings from QSAR Studies:
2D-QSAR and 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed to understand the structure-activity relationships of pyrazole carboxamide analogs.
For instance, a 2D-QSAR study on a series of N,1,3-triphenyl-1H-pyrazole-4-carboxamides as Aurora A kinase inhibitors revealed key structural requirements for activity. tandfonline.com The developed model, with a coefficient of determination (r²) of 0.8059 and a predictive r² of 0.7861, indicated that bulky, electron-withdrawing substituents at specific positions on the phenyl rings are favorable for inhibitory activity. tandfonline.com
Similarly, 3D-QSAR models have been generated for pyrazole derivatives targeting the RET (Rearranged during Transfection) kinase. nih.gov These models, validated with high cross-validated correlation coefficients (q²), provide contour maps that visualize the favorable and unfavorable regions for steric, electrostatic, and hydrophobic interactions. Such insights are crucial for designing new compounds with enhanced potency. nih.gov In one study, a CoMFA model for a set of pyrazole derivatives as RET kinase inhibitors yielded a q² of 0.649 and a non-cross-validated r² of 0.955, indicating a robust and predictive model. nih.gov
The table below summarizes key parameters from representative QSAR studies on pyrazole carboxamide derivatives, showcasing the statistical validity and predictive power of these computational models.
| QSAR Model Type | Target | Key Statistical Parameters | Key Findings |
| 2D-QSAR | Aurora A Kinase | r² = 0.8059, pred_r² = 0.7861 | Bulky, electron-withdrawing groups at specific positions enhance activity. tandfonline.com |
| 3D-QSAR (CoMFA) | RET Kinase | q² = 0.649, r² = 0.955, ONC = 6 | Identified favorable steric and electrostatic fields for inhibitor design. nih.gov |
| 2D-QSAR (SW-MLR) | EGFR Kinase | - | Activity is influenced by adjacency distance matrix descriptors. nih.gov |
This table is generated based on data from multiple sources.
Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding, Halogen Bonding, Pi-Stacking)
The biological activity of this compound and its analogs is fundamentally governed by their non-covalent interactions with protein targets. researchgate.netnih.gov Molecular docking and molecular dynamics simulations are powerful computational tools used to visualize and analyze these interactions at an atomic level, providing insights into the binding modes and affinities of ligands. nih.govresearchgate.net
Hydrogen Bonding: The pyrazole ring itself contains both hydrogen bond donors (the N-H group, if present) and acceptors (the sp²-hybridized nitrogen atom). The carboxamide moiety is also a prime site for hydrogen bonding, with the amide N-H acting as a donor and the carbonyl oxygen as an acceptor. In the case of this compound, the N1 position of the pyrazole is substituted with a methyl group, precluding it from acting as a hydrogen bond donor. However, the N2 atom remains a potential hydrogen bond acceptor. Docking studies of various pyrazole carboxamide derivatives consistently show crucial hydrogen bond interactions with key amino acid residues in the active sites of proteins, such as kinases. researchgate.netmdpi.com
Pi-Stacking: The aromatic nature of the pyrazole ring facilitates π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the protein's binding pocket. These interactions are critical for the proper orientation and stabilization of the ligand in the active site. For example, docking studies of nematicidal pyrazole-4-carboxamide derivatives revealed π-π interactions with a tryptophan residue (Trp 84) in the active site of acetylcholinesterase. researchgate.net
The table below details the types of non-covalent interactions observed in computational studies of various pyrazole carboxamide derivatives, highlighting the specific interacting residues and the nature of the interaction.
| Compound Class | Target Protein | Interacting Residues | Type of Interaction |
| Pyrazole-4-carboxamide Derivatives | Acetylcholinesterase (AChE) | Trp 84, Trp 279 | π-π Stacking, Hydrogen Bond |
| Pyrazole Derivatives | RET Kinase | - | Hydrophobic and H-bond interactions |
| Pyrazoline Analogs | B-DNA | - | - |
| Pyrazole-Carboxamides | Carbonic Anhydrase (hCA I, hCA II) | - | Hydrogen Bonds, Interactions with Zn²⁺ ion |
This table is generated based on data from multiple sources.
Structure Activity Relationship Sar Investigations of 1,5 Dimethyl 1h Pyrazole 4 Carboxamide Derivatives
Systematic Modification of the Pyrazole (B372694) Ring
The pyrazole ring is a core component of this class of compounds, and its substitution pattern is critical for activity. Research has focused on the impact of substituents at the N-1, C-5, and C-4 positions.
| N-1 Substituent | Relative Activity/Potency |
|---|---|
| -CH₃ (Methyl) | Baseline/High |
| -CH₂CH₃ (Ethyl) | Variable, can maintain or slightly decrease activity |
| Larger Alkyl Groups | Generally leads to decreased activity |
| No Substituent (-H) | Significant decrease or loss of activity |
The C-5 position of the pyrazole ring is another critical determinant of biological activity. The presence of a methyl group at this position appears to be important. Studies on 3,5-dialkylpyrazoles have shown that these substitutions are crucial for activity when compared to mono-substituted or unsubstituted pyrazole analogs. nih.gov The absence of an alkyl group at this position can lead to a significant loss of inhibitory effect. nih.gov This suggests that the C-5 methyl group in 1,5-dimethyl-1H-pyrazole-4-carboxamide is likely a key contributor to its biological profile, potentially by fitting into a specific hydrophobic pocket within its target protein. nih.govacs.org While direct comparisons with other C-5 substituents on this specific scaffold are not extensively detailed, the general consensus in related pyrazole series is that small alkyl groups at this position are favorable. Bioisosteric replacement of a C-5 aryl moiety in other pyrazole series has been explored, indicating the importance of this position for molecular interactions. drugbank.com
The functional group at the C-4 position is a primary site for interaction and modification. The carboxamide group is a common feature in many biologically active pyrazole derivatives.
Carboxamide: The carboxamide group (-CONH₂) at the C-4 position is often essential for the biological activity of this class of compounds, acting as a key hydrogen bond donor and acceptor.
Carbaldehyde: The corresponding 1,5-dimethyl-1H-pyrazole-4-carbaldehyde, which can be synthesized via the Vilsmeier-Haack reaction, represents a modification that can alter the electronic and steric properties at this position. umich.eduresearchgate.netchemmethod.com Pyrazole-4-carbaldehydes have been investigated for various biological activities, including antimicrobial and anti-inflammatory properties. chemmethod.comnih.gov The change from a carboxamide to a carbaldehyde removes a hydrogen bond donor (the -NH₂ group) and introduces a more reactive carbonyl group, which can lead to different biological outcomes.
Functional Group Modifications of the Carboxamide Moiety
The carboxamide group itself can be modified to fine-tune the activity of the parent compound. These modifications often involve substituting the amide nitrogen or replacing the entire carboxamide group with an isostere.
Substitution on the nitrogen atom of the C-4 carboxamide group is a common strategy to explore the SAR of this chemical series. A study on 1,3- and 1,5-dimethyl-N-substituted pyrazole carboxamides revealed that the nature of the N-substituent significantly affects the biological activity. ekb.eg These substitutions can influence the compound's lipophilicity, steric profile, and hydrogen bonding capacity, all of which are critical for effective binding to a biological target. For example, introducing different aryl or alkyl groups on the amide nitrogen can lead to compounds with varied potencies. nih.gov The specific substitution pattern can either enhance or diminish the compound's ability to fit into the active site of a target enzyme or receptor.
Table 2: Influence of N-Substitution on Carboxamide Activity in this compound Derivatives Data synthesized from general findings on N-substituted pyrazole carboxamides.
| N-Substituent on Carboxamide | General Impact on Biological Activity |
|---|---|
| -H (Unsubstituted) | Baseline activity |
| -Alkyl | Can increase lipophilicity and alter binding |
| -Aryl | Can introduce additional binding interactions (e.g., pi-stacking) |
| -Heteroaryl | May enhance potency and selectivity |
Isosteric replacement involves substituting a functional group with another group that has similar physical and chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic properties. For the carboxamide group, common isosteres include five-membered heterocycles like oxadiazoles (B1248032) and tetrazoles.
Oxadiazoles: The 1,3,4-oxadiazole (B1194373) and 1,2,4-oxadiazole (B8745197) rings are well-known bioisosteres for the amide group. nih.govnih.gov They are more resistant to hydrolysis and can mimic the hydrogen bonding and steric properties of the carboxamide. nih.gov The replacement of a pyrazole-3-carboxamide with an oxadiazole has been shown to yield compounds with potent biological activity, suggesting this is a viable strategy for the C-4 position as well. rsc.orgresearchgate.net
Tetrazoles: The tetrazole ring is a classic isostere for the carboxylic acid group and can also serve as a non-classical isostere for the carboxamide group due to its similar size, planarity, and ability to participate in hydrogen bonding. researchgate.netnih.govnih.gov Tetrazoles are metabolically stable and can enhance the pharmacokinetic profile of a drug candidate. beilstein-journals.org Their use as amide isosteres has been documented in the development of various therapeutic agents. unito.it
Pharmacophore Elucidation and Lead Optimization Strategies (Preclinical Research)
The development of this compound derivatives as potential therapeutic agents involves a detailed understanding of their structure-activity relationships (SAR) to guide lead optimization. Preclinical research focuses on identifying the key structural features essential for biological activity, a process known as pharmacophore elucidation, and then modifying the lead compound to enhance its potency, selectivity, and pharmacokinetic properties.
Pharmacophore modeling for this class of compounds often reveals the critical importance of the pyrazole core and the carboxamide linker. The pyrazole ring typically serves as a central scaffold, with the nitrogen atoms and methyl groups influencing the molecule's orientation and binding affinity within the target protein. The carboxamide group is frequently identified as a key hydrogen bond donor and acceptor, facilitating crucial interactions with amino acid residues in the active site of the target enzyme or receptor.
Lead optimization strategies for this compound derivatives often involve systematic modifications at several key positions to improve their drug-like properties. creative-biostructure.com A common approach is the iterative synthesis and evaluation of analogs with varied substituents on the pyrazole ring and the amide nitrogen. nih.gov For instance, medicinal chemistry campaigns have explored replacing the methyl groups on the pyrazole with other alkyl or aryl groups to probe the size and nature of the binding pocket. nih.gov Modifications to the substituent attached to the carboxamide nitrogen are also extensively investigated to enhance target engagement and modulate physicochemical properties like solubility and metabolic stability.
One lead optimization effort, starting from a pyrazolo[1,5-a]pyrimidin-7(4H)-one lead, utilized structure- and property-based design to generate potent and selective inhibitors. nih.gov This involved improving cell potency while maintaining suitable physicochemical properties and achieving an excellent pharmacokinetic profile in animal models. nih.gov Such studies underscore the importance of a multi-parameter optimization approach in advancing lead compounds toward clinical development. altasciences.com
The table below illustrates common optimization strategies and their rationales in the context of this compound derivatives.
| Modification Site | Strategy | Rationale | Example Outcome |
| Pyrazole N1-methyl | Substitution with larger alkyl groups | To probe for additional hydrophobic interactions. | Often leads to a decrease in activity, highlighting the importance of the methyl group for optimal fit. |
| Pyrazole C5-methyl | Replacement with other small alkyl or halogen groups | To evaluate steric and electronic effects on binding. | Can modulate potency and selectivity depending on the specific target. |
| Carboxamide Linker | Conformationally restricting the linker | To reduce flexibility and lock in the bioactive conformation. | May lead to increased potency and selectivity. |
| Amide Nitrogen Substituent | Introduction of diverse aromatic or heterocyclic rings | To explore additional binding interactions and improve pharmacokinetic properties. nih.gov | Can significantly enhance potency and metabolic stability. acs.org |
Stereochemical Implications for Activity
Stereochemistry can play a crucial role in the biological activity of this compound derivatives, particularly when chiral centers are introduced into the molecule. The three-dimensional arrangement of atoms can significantly influence how a compound interacts with its biological target, which is typically a chiral macromolecule like a protein or enzyme.
In the development of pyrazole-based inhibitors, the introduction of a stereocenter, for example on a substituent attached to the carboxamide nitrogen, often leads to diastereomers or enantiomers with markedly different biological activities. Research on pyrazole azabicyclo[3.2.1]octane sulfonamides, a related class of compounds, demonstrated the importance of stereochemistry at a pseudoasymmetric carbon on the azabicyclic system for inhibitory potency. nih.gov Different stereoisomers exhibited significant variations in their ability to inhibit the target enzyme, with one isomer often being substantially more active than the others. nih.gov
This difference in activity arises because the precise spatial orientation of functional groups is critical for optimal binding to the target. One stereoisomer may be able to form key hydrogen bonds, hydrophobic interactions, or ionic bonds within the active site that the other isomer cannot. Molecular docking studies often complement experimental findings by providing a theoretical model of how the different stereoisomers bind to the target, helping to rationalize the observed differences in activity.
The table below summarizes the impact of stereochemistry on the activity of hypothetical this compound derivatives with a chiral center.
| Compound Series | Stereoisomer | Relative Potency | Rationale for a Difference in Activity |
| Derivative A (with a chiral benzylic substituent) | (R)-enantiomer | High | The (R)-configuration allows for an optimal hydrophobic interaction of the phenyl group with a specific pocket in the target's active site. |
| (S)-enantiomer | Low | The (S)-configuration results in a steric clash between the phenyl group and an amino acid residue, preventing optimal binding. | |
| Derivative B (with a substituted cyclic amine) | endo-diastereomer | Moderate | The endo orientation places a key functional group in a position to form a hydrogen bond with the target. nih.gov |
| exo-diastereomer | Negligible | The exo orientation directs the functional group away from the active site, preventing the crucial hydrogen bond formation. nih.gov |
These examples highlight that a thorough investigation of stereochemical implications is a critical aspect of the SAR studies for this compound derivatives. The synthesis and biological evaluation of individual stereoisomers are often necessary to identify the most potent and selective drug candidates.
Preclinical Biological Activity and Mechanistic Research of 1,5 Dimethyl 1h Pyrazole 4 Carboxamide
In Vitro Assessment of Biological Activities
Antiproliferative Activity in Cancer Cell Lines
The pyrazole (B372694) scaffold is a core component of numerous compounds investigated for anticancer properties. nih.gov Research into pyrazole-4-carboxamide derivatives has revealed significant antiproliferative effects across various cancer cell lines. While specific data for 1,5-dimethyl-1H-pyrazole-4-carboxamide is not extensively detailed, studies on analogous structures highlight the potential of this chemical class.
For instance, a series of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, which share the core dimethyl-pyrazole-4-carboxamide structure, demonstrated notable antiproliferative activity against the MIA PaCa-2 pancreatic cancer cell line. nih.gov Guided by these initial findings, further optimization led to the development of compounds with submicromolar antiproliferative activity. nih.gov One compound in this series initially showed an EC₅₀ value of 10 μM in MIA PaCa-2 cells. nih.gov
Other studies have explored different pyrazole derivatives, confirming their cytotoxic potential. Pyrazole derivatives have been shown to induce a dose- and time-dependent toxicity in the MDA-MB-468 triple-negative breast cancer cell line, with one of the most active compounds showing an IC₅₀ value of 6.45 μM after 48 hours. nih.gov Furthermore, new pyrazole-4-carboxamide analogues have been identified as potent inhibitors of Aurora kinases A and B, which are critical regulators of cell division. One such analogue, compound 6k, exhibited high cytotoxicity against HeLa (cervical cancer) and HepG2 (liver cancer) cells with IC₅₀ values of 0.43 μM and 0.67 μM, respectively. nih.gov This activity was linked to cell cycle arrest at the G2/M phase and the induction of apoptosis. nih.gov
| Compound Class | Cell Line | Activity Metric | Value | Reference |
|---|---|---|---|---|
| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide Analogue | MIA PaCa-2 (Pancreatic) | EC₅₀ | 10 µM | nih.gov |
| Pyrazole-4-carboxamide Analogue (6k) | HeLa (Cervical) | IC₅₀ | 0.43 µM | nih.gov |
| Pyrazole-4-carboxamide Analogue (6k) | HepG2 (Liver) | IC₅₀ | 0.67 µM | nih.gov |
| 1,3-Diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole Analogue (3f) | MDA-MB-468 (Breast) | IC₅₀ (48h) | 6.45 µM | nih.gov |
Antimicrobial and Antifungal Efficacy against Pathogens
Pyrazole carboxamides are a well-established class of compounds with significant activity against fungal pathogens, forming the basis of several commercial fungicides. Their mechanism often involves the inhibition of succinate (B1194679) dehydrogenase (SDH). nih.gov
Numerous studies have demonstrated the in vitro antifungal efficacy of pyrazole-4-carboxamide derivatives against a spectrum of plant pathogenic fungi. A series of novel 1,3-dimethyl-1H-pyrazole-4-carboxamides were synthesized and evaluated, with several compounds exhibiting moderate antifungal activity against pathogens such as Alternaria porri, Marssonina coronaria, Cercospora petroselini, and Rhizoctonia solani. nih.gov Similarly, another study on 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives found that some compounds had excellent and broad-spectrum in vitro antifungal activities. arabjchem.org For example, compound Y13 from this series showed potent activity against several fungi, with EC₅₀ values below 22 mg/L. arabjchem.org
The antibacterial potential of the pyrazole scaffold has also been investigated. While specific studies on this compound are scarce, related pyrazole derivatives have shown promise. In one study, a series of pyrazole analogues were screened, and compound 3 was found to be highly active against the Gram-negative bacterium Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL, while compound 4 was highly active against the Gram-positive bacterium Streptococcus epidermidis (MIC: 0.25 μg/mL). nih.gov
| Compound Class | Pathogen | Activity Metric | Value | Reference |
|---|---|---|---|---|
| 1-Substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide (Y13) | G. zeae (Fungus) | EC₅₀ | 13.1 mg/L | arabjchem.org |
| 1-Substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide (Y13) | B. dothidea (Fungus) | EC₅₀ | 14.4 mg/L | arabjchem.org |
| 1-Substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide (Y13) | F. prolifeatum (Fungus) | EC₅₀ | 13.3 mg/L | arabjchem.org |
| 1-Substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide (Y13) | F. oxysporum (Fungus) | EC₅₀ | 21.4 mg/L | arabjchem.org |
| Pyrazole Analogue (Compound 3) | Escherichia coli (Bacterium) | MIC | 0.25 µg/mL | nih.gov |
| Pyrazole Analogue (Compound 4) | Streptococcus epidermidis (Bacterium) | MIC | 0.25 µg/mL | nih.gov |
Enzyme Inhibition Studies (e.g., Kinases, Succinate Dehydrogenase, Xanthine Oxidase)
The biological activities of pyrazole carboxamides are often traced back to their ability to inhibit specific enzymes critical for cell function and survival.
Kinase Inhibition : The pyrazole-4-carboxamide scaffold has been identified as a promising backbone for the development of kinase inhibitors for cancer therapy. nih.gov Analogues have been shown to selectively inhibit Aurora kinases A and B, with one compound demonstrating IC₅₀ values of 16.3 nM and 20.2 nM, respectively. nih.gov QSAR studies have also been conducted on pyrazole-4-carboxamide derivatives to optimize their activity as Aurora A kinase inhibitors, highlighting the therapeutic potential of this chemical class. tandfonline.com
Succinate Dehydrogenase (SDH) Inhibition : Pyrazole carboxamides are most famously known as succinate dehydrogenase inhibitors (SDHIs). scilit.com This enzyme is a crucial component of the mitochondrial electron transport chain in fungi. By inhibiting SDH, these compounds disrupt fungal respiration and energy production. nih.gov Numerous commercial fungicides are based on this mechanism. Research has shown that novel pyrazole-4-carboxamide derivatives can exhibit potent inhibition of the SDH enzyme. For example, derivatives of 1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide were found to be effective SDH inhibitors, with compound 7f showing an IC₅₀ of 6.9 μg/mL. acs.org Another study identified compound 7s, an N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamide, as a highly potent inhibitor of porcine SDH with an IC₅₀ value of 0.014 μM. nih.gov
Xanthine Oxidase (XO) Inhibition : Xanthine oxidase is a key enzyme in purine (B94841) metabolism that catalyzes the production of uric acid. While direct studies on this compound are lacking, related heterocyclic structures like pyrazolone (B3327878) derivatives have been investigated as XO inhibitors for the treatment of hyperuricemia and gout. nih.govresearchgate.net These studies suggest that the broader pyrazole family has the potential to interact with this enzyme target.
| Compound Class | Enzyme Target | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Pyrazole-4-carboxamide Analogue (6k) | Aurora Kinase A | IC₅₀ | 16.3 nM | nih.gov |
| Pyrazole-4-carboxamide Analogue (6k) | Aurora Kinase B | IC₅₀ | 20.2 nM | nih.gov |
| 1-Aryl-5-trifluoromethyl-1H-pyrazole-4-carboxamide (7f) | Succinate Dehydrogenase (SDH) | IC₅₀ | 6.9 µg/mL | acs.org |
| N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamide (7s) | Porcine Succinate Dehydrogenase (SDH) | IC₅₀ | 0.014 µM | nih.gov |
Receptor Binding Assays (e.g., Cannabinoid Receptors, if applicable to related pyrazole carboxamides)
The pyrazole carboxamide scaffold is a key structural feature in a class of well-known cannabinoid receptor ligands. Specifically, diarylpyrazole-3-carboxamides, such as SR141716A (Rimonabant), are potent and selective antagonists or inverse agonists of the cannabinoid CB1 receptor. researchgate.net
Radioligand binding assays have been used extensively to characterize the affinity of these compounds for cannabinoid receptors. Studies on a wide range of 1-aryl-pyrazole-3-carboxamide derivatives have determined their binding affinities (Ki) for both CB1 and CB2 receptors. nih.govnih.gov For example, derivative 30 in one study, a potent 1-phenyl-5-(1H-pyrrol-1-yl)pyrazole-3-carboxamide, was found to have a high affinity for the human CB1 receptor with a Ki value of 5.6 nM. nih.gov
It is crucial to note that these known cannabinoid receptor ligands are typically pyrazole-3-carboxamide isomers. The positioning of the carboxamide group at the 4-position, as in this compound, represents a significant structural difference. There is currently a lack of available research data from receptor binding assays specifically for pyrazole-4-carboxamide derivatives on cannabinoid or other G-protein coupled receptors.
| Compound Class | Receptor Target | Activity Metric | Value | Reference |
|---|---|---|---|---|
| 1-Phenyl-5-(1H-pyrrol-1-yl)pyrazole-3-carboxamide (Derivative 30) | Human CB1 | Kᵢ | 5.6 nM | nih.gov |
| 8-Chloro-1-(2,4-dichlorophenyl)-N-homopiperidin-1-yl-4,5-dihydrobenzo-1H-6-oxa-cyclohepta[1,2-c]pyrazole-3-carbohydrazide (1d) | CB1 | Kᵢ | 35 nM | nih.gov |
| 8-Chloro-1-(2,4-dichlorophenyl)-N-(2-methyl-myrtanyl)-4,5-dihydrobenzo-1H-6-oxa-cyclohepta[1,2-c]pyrazole-3-carboxamide (1e) | CB1 | Kᵢ | 21.70 nM | nih.gov |
Anthelmintic Activity in Parasitic Models
Recent research has identified the pyrazole carboxamide scaffold as a source of potent anthelmintic agents. Specifically, derivatives of 1-methyl-1H-pyrazole-5-carboxamide, an isomer of the title compound, have shown powerful activity against parasitic nematodes. nih.govresearchgate.net
In a phenotypic screen against the parasitic nematode Haemonchus contortus, a major pathogen in ruminants, several 1-methyl-1H-pyrazole-5-carboxamide derivatives were identified as highly potent inhibitors of larval development. nih.govmonash.edu Subsequent medicinal chemistry efforts led to analogues that inhibited the development of the fourth larval (L4) stage of H. contortus with sub-nanomolar potencies. nih.gov Further studies on other pyrazole-5-carboxamide compounds identified molecules that inhibit both larval motility and development with IC₅₀ values in the low micromolar range (~3.4 to 55.6 μM). mmv.orgnih.gov The mechanism of action for some of these compounds was linked to the inhibition of the mitochondrial respiratory chain. mmv.org
As with cannabinoid receptor ligands, the active anthelmintic compounds are predominantly pyrazole-5-carboxamide isomers. There is a lack of published data on the anthelmintic properties of the corresponding this compound isomer, and it is unknown if this activity is retained with the carboxamide group at the 4-position.
| Compound Class | Parasite Model | Activity | Metric (Value) | Reference |
|---|---|---|---|---|
| Pyrazole-5-carboxamide (a-15) | H. contortus (xL3 motility) | Inhibition | IC₅₀ (~55.6 µM) | mmv.org |
| Pyrazole-5-carboxamide (a-17) | H. contortus (xL3 motility) | Inhibition | IC₅₀ (~3.4 µM) | mmv.org |
| 1-Methyl-1H-pyrazole-5-carboxamide Analogue (Hit 1) | H. contortus (L4 development) | Inhibition | IC₅₀ (0.03 µM) | researchgate.net |
| 1-Methyl-1H-pyrazole-5-carboxamide Analogue (Hit 2) | H. contortus (L4 development) | Inhibition | IC₅₀ (0.29 µM) | researchgate.net |
Herbicidal Properties against Weeds
The pyrazole chemical family is known to produce compounds with herbicidal activity, and various derivatives have been synthesized and evaluated for their ability to control weeds. researchgate.netnih.gov
Studies on pyrazole amide derivatives have shown promising results. In one investigation, several newly synthesized pyrazole amides were tested for herbicidal activity. Compound 5g from this series exhibited significant growth inhibition against the roots of Brassica campestris (83%), Amaranthus retroflexus (56%), and Digitaria sanguinalis (60%) at a concentration of 200 mg/L. cabidigitallibrary.org Another study of 1-aryl-5-halo-1H-pyrazole-4-carboxamides also reported noticeable pre-emergent herbicidal activities against various weeds. acs.org The specific herbicidal potential of this compound has not been explicitly reported, but the activity of related structures suggests that it could be a subject for future investigation in this area.
| Compound Class | Weed Species | Effect (% Inhibition at 200 mg/L) | Reference |
|---|---|---|---|
| Pyrazole Amide (Compound 5g) | Brassica campestris (root) | 83% | cabidigitallibrary.org |
| Pyrazole Amide (Compound 5g) | Amaranthus retroflexus (root) | 56% | cabidigitallibrary.org |
| Pyrazole Amide (Compound 5g) | Digitaria sanguinalis (root) | 60% | cabidigitallibrary.org |
| Pyrazole Amide (Compound 5e) | Brassica campestris (root) | 82% | cabidigitallibrary.org |
| Pyrazole Amide (Compound 5e) | Brassica campestris (stem) | 57% | cabidigitallibrary.org |
Antioxidant Activity in Biochemical Assays
There is no specific information available regarding the antioxidant activity of this compound in biochemical assays. While other pyrazole derivatives have been investigated for their antioxidant potential, these findings cannot be attributed to the subject compound.
Antidiabetic Activity in Enzyme-Based Assays
No studies detailing the antidiabetic activity of this compound in enzyme-based assays were identified. Research on other pyrazole-containing molecules as inhibitors of enzymes like α-amylase and α-glucosidase exists, but this data is not applicable to this compound.
Elucidation of Molecular Mechanisms of Action
Identification of Specific Molecular Targets and Binding Sites
Specific molecular targets and binding sites for this compound have not been identified in the available literature. Although related pyrazole carboxamides have been shown to target enzymes such as succinate dehydrogenase (SDH) in fungi, there is no evidence to confirm this or any other target for this compound.
Modulation of Cellular Signaling Pathways
Information regarding the modulation of any cellular signaling pathways by this compound is currently unavailable.
Membrane Disruption Mechanisms
There is no evidence to suggest that this compound exerts its biological effects through membrane disruption mechanisms. While a different pyrazole carboxamide has been observed to disrupt fungal cell membranes, this mechanism has not been investigated for the subject compound.
Protein-Ligand Interaction Dynamics
While computational methods like molecular dynamics are widely used to study protein-ligand interactions for various pyrazole derivatives, no such studies have been published specifically for this compound. Therefore, the dynamics of its interaction with any potential protein targets remain unknown.
In Vivo Preclinical Efficacy and Pharmacodynamic Studies (Research Models)
Animal Models for Disease Relevant to Identified Activities
There are no specific published in vivo studies utilizing animal models to evaluate the efficacy of this compound for any particular disease.
Evaluation of Biomarker Modulation
No information is available in the public domain regarding the modulation of any specific biomarkers in response to treatment with this compound in preclinical models.
Comparative Analysis with Established Research Compounds
Due to the absence of in vivo efficacy and pharmacodynamic data for this compound, a comparative analysis with established research compounds cannot be conducted at this time. Such a comparison would necessitate available data on the subject compound's biological activity and mechanism of action.
Applications in Chemical Biology and Advanced Research
1,5-Dimethyl-1H-pyrazole-4-carboxamide as a Scaffold for Chemical Probe Development
The rigid, planar structure of the pyrazole (B372694) ring, combined with the functional handle of the carboxamide group, makes this compound and its analogues ideal scaffolds for the design of chemical probes. These probes are essential tools in chemical biology for exploring the function of proteins and elucidating biological pathways. The pyrazole core allows for systematic structural modifications at multiple positions, enabling chemists to fine-tune the scaffold's affinity, selectivity, and pharmacokinetic properties for a specific biological target.
Researchers have successfully designed and synthesized derivatives of 5-amino-1H-pyrazole-4-carboxamide to act as covalent inhibitors for fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. nih.gov One such derivative, compound 10h , demonstrated potent activity against multiple FGFR isoforms, including a drug-resistant mutant. nih.gov X-ray crystallography confirmed that the inhibitor binds irreversibly to its target, highlighting the utility of the pyrazole-carboxamide scaffold in creating highly specific and potent probes for kinase research. nih.gov
Utility in Combinatorial Chemistry and Library Synthesis for Target Discovery
Combinatorial chemistry, a technique used to rapidly synthesize a large number of different but structurally related molecules, heavily relies on robust chemical scaffolds. The pyrazole-carboxamide framework is well-suited for this approach. Its synthesis is often straightforward, and the various substitution points on the pyrazole ring and the amide nitrogen can be readily diversified using parallel synthesis techniques.
One notable example involved the discovery of potent agonists for the Takeda G-protein-coupled receptor 5 (TGR5), a target for metabolic diseases. nih.gov Starting from a high-throughput screening hit, researchers rapidly developed a novel series of 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamides through iterative combinatorial library synthesis. nih.gov This strategy allowed for the efficient exploration of the structure-activity relationship (SAR), leading to the identification of highly potent TGR5 agonists. nih.gov Similarly, extensive libraries of pyrazolo[1,5-a]pyrimidine (B1248293) carboxamides have been generated using solution-phase parallel synthesis, demonstrating the adaptability of the pyrazole core in creating large and diverse collections of compounds for drug discovery and target identification. nih.gov
Contribution to Agrochemical Research (e.g., Fungicide, Herbicide, Insecticide Lead Compounds)
Pyrazole carboxamides are a cornerstone of modern agrochemical research, particularly in the development of fungicides. nih.govgoogle.com Many of these compounds function as succinate (B1194679) dehydrogenase inhibitors (SDHIs), a class of fungicides that disrupt the mitochondrial respiratory chain in pathogenic fungi. nih.govacs.org The 1,5-disubstituted-1H-pyrazole-4-carboxamide framework has been a key area of focus.
Research into novel derivatives has yielded compounds with potent and broad-spectrum antifungal activity. nih.gov For instance, studies on 1,5-disubstituted-1H-pyrazole-4-carboxamide derivatives revealed excellent in vitro activity against several major plant pathogens. nih.gov The compound designated Y47 was particularly effective against Gibberella zeae, the causative agent of Fusarium head blight in cereals. nih.gov Further investigation showed that Y47 not only inhibits succinate dehydrogenase but also disrupts the integrity of the fungal cell membrane, indicating a dual mode of action that could help manage fungicide resistance. nih.gov
Beyond fungicides, the pyrazole carboxamide scaffold has been explored for other agrochemical applications. Modifications to the core structure, such as the introduction of a trifluoromethyl group, have led to the discovery of compounds with significant nematocidal activity against root-knot nematodes like Meloidogyne incognita. hep.com.cn
| Fungal Species | EC₅₀ (mg/L) | Reference |
|---|---|---|
| Gibberella zeae | 5.2 | nih.gov |
| Nigrospora oryzae | 9.2 | nih.gov |
| Thanatephorus cucumeris | 12.8 | nih.gov |
| Verticillium dahliae | 17.6 | nih.gov |
Role in Coordination Chemistry as a Ligand for Metal Complexes
The nitrogen atoms within the pyrazole ring are excellent electron donors, making pyrazole derivatives, including this compound, highly effective ligands in coordination chemistry. chim.itresearchgate.net These ligands can coordinate with a wide variety of transition metals to form stable metal complexes with unique structural, electronic, and catalytic properties. researchgate.netresearchgate.net The carboxamide group can also participate in coordination or influence the complex's properties through hydrogen bonding.
The synthesis of metal-pyrazole complexes is typically achieved by reacting a pyrazole-containing ligand with a suitable metal salt in an appropriate solvent. nih.gov The resulting complexes can exhibit diverse geometries and nuclearities, from simple mononuclear structures to complex coordination polymers. rsc.orgdnu.dp.ua
For example, researchers have synthesized mononuclear cadmium and copper complexes using N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, a ligand structurally related to the target compound. nih.gov In the resulting structures, two of the pyrazole-acetamide ligands coordinate to the central metal ion. nih.gov Similarly, copper(II) has been complexed with 3,5-dimethyl-1H-pyrazole and oxalate (B1200264) anions to form a mononuclear complex with a distorted square-pyramidal geometry. dnu.dp.ua The pyrazole ligands occupy the equatorial positions, demonstrating their strong coordinating ability. dnu.dp.ua
The unique steric and electronic environment provided by pyrazole ligands can impart significant catalytic activity to their metal complexes. researchgate.net The ability to tune the ligand's structure allows for precise control over the catalyst's performance in various organic transformations. Pyrazole-metal complexes have shown promise as catalysts in C-C coupling reactions, oxidation, and polymerization. researchgate.netnih.gov
Future Directions and Emerging Research Perspectives
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of novel derivatives of 1,5-dimethyl-1H-pyrazole-4-carboxamide. nih.govmdpi.com These computational tools can analyze vast datasets to build predictive models, accelerating the identification of compounds with desired properties and reducing the reliance on time-consuming and expensive traditional screening methods. nih.gov
Key applications of AI/ML in this context include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: AI algorithms, particularly deep neural networks (DNNs), can develop sophisticated QSAR models. mdpi.com These models can predict the biological activity of novel this compound derivatives against various targets by learning from the structural features and experimental data of existing analogs.
De Novo Drug Design: Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on libraries of known active molecules, including pyrazole (B372694) derivatives. mdpi.com These models can then generate novel molecular structures based on the this compound scaffold that are optimized for specific properties like high target affinity, selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.
Virtual High-Throughput Screening (vHTS): Machine learning can significantly enhance virtual screening campaigns. nih.gov By training on a subset of experimentally tested compounds, ML models can rapidly screen massive virtual libraries of pyrazole carboxamide derivatives, prioritizing a smaller, more promising set of candidates for synthesis and biological evaluation. nih.gov This approach was demonstrated in the discovery of kinase inhibitors, where ML models were used to generate affinity fingerprints to predict activity against new targets. mdpi.com
ADMET Prediction: A significant hurdle in drug discovery is poor pharmacokinetic and safety profiles. AI and ML models can be trained to predict various ADMET properties for new this compound analogs early in the design phase, allowing researchers to filter out compounds likely to fail later in development.
Table 1: Potential AI/ML Applications in this compound Research
| AI/ML Application | Description | Potential Impact |
|---|---|---|
| Predictive Modeling (QSAR) | Develop models to predict biological activity based on chemical structure. | Faster identification of potent compounds; better understanding of structure-activity relationships. |
| Generative Design | Create novel molecular structures with desired properties from scratch. | Exploration of novel chemical space; design of highly optimized lead candidates. |
| Virtual Screening | Computationally screen large libraries of compounds to identify potential hits. | Cost-effective and rapid prioritization of compounds for synthesis and testing. |
| ADMET Prediction | Forecast pharmacokinetic and toxicity properties of virtual compounds. | Reduced late-stage attrition of drug candidates; improved safety profiles. |
Exploration of Novel Bioorthogonal Transformations for Derivatization
Bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, offers powerful tools for studying the derivatives of this compound. acs.orgnih.gov By incorporating a bioorthogonal handle onto the pyrazole scaffold, researchers can perform highly specific chemical modifications in a biological environment. acs.org This enables a range of applications, from target identification and validation to in-situ drug assembly and advanced imaging.
Future research could focus on:
Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions: The tetrazine ligation, a type of IEDDA reaction, is known for its exceptionally fast kinetics and biocompatibility. nih.gov A derivative of this compound could be synthesized to include a strained alkene or alkyne, allowing it to react specifically with a tetrazine-labeled probe for applications in cellular imaging or proteomics.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free "click" reaction is a cornerstone of bioorthogonal chemistry. nih.gov Functionalizing the this compound core with either an azide (B81097) or a strained alkyne (like bicyclo[6.1.0]non-4-yne, or BCN) would enable its covalent linkage to biomolecules or surfaces modified with the corresponding reactive partner. nih.gov
Emerging Pyrazole-Based Click Chemistry: Recent studies have shown that certain 4H-pyrazole structures can act as novel dienes in catalyst-free Diels-Alder reactions, a form of bioorthogonal click chemistry. nih.gov Exploring whether the this compound scaffold can be modified to participate in similar transformations could open up new avenues for its use as a bioorthogonal tool itself, offering unique reactivity and stability compared to existing methods. nih.gov
Table 2: Potential Bioorthogonal Strategies for this compound
| Bioorthogonal Reaction | Reactive Handles on Pyrazole Derivative | Reactive Probe Partner | Application |
|---|---|---|---|
| SPAAC | Azide or Strained Alkyne (e.g., BCN) | Strained Alkyne or Azide | Target identification, imaging, drug delivery |
| IEDDA | Strained Alkene (e.g., trans-cyclooctene) | Tetrazine | In-vivo imaging, pre-targeting therapy |
| Staudinger Ligation | Azide | Triarylphosphine | Protein labeling, activity-based probing |
Identification of Unexplored Biological Targets and Pathways
The broader class of pyrazole carboxamides has demonstrated activity against a wide array of biological targets, suggesting that the this compound scaffold is a "privileged structure" capable of interacting with multiple protein families. nih.govnih.gov While known targets include enzymes crucial for metabolism and cell signaling, a significant opportunity lies in identifying entirely new biological targets and pathways modulated by this compound class.
Known targets for related pyrazole carboxamides include:
Succinate (B1194679) Dehydrogenase (SDH): Many pyrazole-4-carboxamide derivatives are potent inhibitors of SDH (Complex II) in the mitochondrial electron transport chain, leading to their use as fungicides and pesticides. researchgate.netacs.org
Protein Kinases: Various kinase families, such as Aurora kinases A and B and Fibroblast Growth Factor Receptors (FGFRs), have been identified as targets for pyrazole-4-carboxamide derivatives in the context of anticancer drug discovery. nih.govnih.gov
G-Protein Coupled Receptors (GPCRs): Derivatives of 1,3-dimethyl-1H-pyrazole-4-carboxamide have been identified as potent agonists of TGR5, a bile acid receptor involved in metabolic regulation. nih.gov
Mitochondrial Respiration: Some 1-methyl-1H-pyrazole-5-carboxamides have been shown to inhibit mitochondrial respiration, leading to acute toxicity in mammalian models, highlighting the scaffold's potential interaction with mitochondrial biology beyond SDH. acs.orgnih.gov
Future research should aim to move beyond these known targets. Techniques like thermal proteome profiling (TPP), activity-based protein profiling (ABPP), and chemoproteomic screening can be employed with derivatives of this compound to identify novel binding partners in an unbiased manner. Given the scaffold's established interaction with metabolic enzymes, exploring its effects on other pathways such as glycolysis, fatty acid oxidation, or amino acid metabolism could reveal new therapeutic opportunities in metabolic diseases, cancer, and immunology.
Development of Multi-Targeting Agents and Polypharmacology Approaches
The complexity of many diseases, particularly cancer and neurodegenerative disorders, often involves the dysregulation of multiple biological pathways. This has fueled interest in polypharmacology—the concept of designing single chemical entities that can modulate multiple targets simultaneously to achieve a synergistic therapeutic effect. nih.gov The versatility of the this compound scaffold makes it an ideal platform for developing such multi-targeting agents.
Strategies for developing multi-targeting agents include:
Pharmacophore Hybridization: This approach involves integrating the key structural features (pharmacophores) responsible for binding to different targets into a single molecule based on the this compound core. For instance, a derivative could be designed to simultaneously inhibit a protein kinase (like FGFR) and a metabolic enzyme (like SDH), a strategy that could be effective in overcoming drug resistance in cancer. acs.orgnih.gov
Fragment-Based Design: Fragments known to bind to different targets of interest can be linked or merged using the pyrazole carboxamide as a central scaffold. This allows for the rational design of molecules with a tailored polypharmacological profile.
Dual-Target Inhibition: Research has already shown the potential of pyrazole-4-carboxamides to act as dual inhibitors, for example, against both Aurora kinase A and B. nih.gov This concept can be expanded to design agents that hit targets in parallel or complementary pathways. For example, a compound could be developed to inhibit a cancer cell proliferation target while simultaneously modulating an immune checkpoint protein, thereby combining direct anti-tumor activity with immunotherapy.
The development of multi-targeting agents requires a sophisticated design strategy, often aided by computational modeling, to balance the activity at each target and maintain favorable drug-like properties. This approach represents a promising frontier for creating more effective and durable therapies for complex diseases.
Q & A
Q. What are the standard synthetic routes for 1,5-dimethyl-1H-pyrazole-4-carboxamide, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves cyclocondensation or nucleophilic substitution reactions. For example:
- Route 1 : Reacting 1,5-dimethyl-1H-pyrazole with chloroacetyl chloride in dichloromethane (DCM) using triethylamine (EtN) as a base. Critical parameters include solvent choice (polar aprotic solvents enhance reactivity), temperature (room temperature to 60°C), and stoichiometric ratios (e.g., 1:1.2 molar ratio of pyrazole to chloroacetyl chloride) to minimize side products .
- Route 2 : Hydrolysis of ester precursors (e.g., methyl 1,5-dimethyl-1H-pyrazole-4-carboxylate) under basic conditions (NaOH/EtOH) to yield the carboxamide derivative. Reaction time (6–12 hours) and pH control are crucial for high yields .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm substituent positions and electronic environments. For example, the carboxamide proton appears as a singlet near δ 10–12 ppm, while methyl groups resonate at δ 2.0–2.5 ppm .
- X-ray Crystallography : Resolves spatial arrangements of substituents. A study on a related pyrazole-4-carboxylic acid derivative revealed a planar pyrazole ring with dihedral angles <5° between substituents, critical for understanding reactivity .
- IR Spectroscopy : Detects functional groups (e.g., C=O stretch at 1650–1700 cm for the carboxamide) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?
Methodological Answer:
- DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) basis sets to determine frontier molecular orbitals (HOMO-LUMO gaps). For example, a study on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid showed a HOMO-LUMO gap of 4.2 eV, correlating with experimental UV-Vis data .
- Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic/electrophilic sites. The carboxamide group often exhibits high electron density, making it reactive toward electrophilic substitution .
Q. What strategies resolve contradictions in reported biological activities of pyrazole-4-carboxamide derivatives?
Methodological Answer:
- Standardized Assays : Use consistent cell lines (e.g., HEK293 for enzyme inhibition) and control for solvent effects (e.g., DMSO concentrations ≤0.1%).
- Meta-Analysis : Compare datasets across studies. For instance, discrepancies in IC values for kinase inhibitors may arise from variations in assay pH or temperature .
- Structural Validation : Confirm compound purity via HPLC (>95%) and crystallography to rule out impurities as activity modifiers .
Q. How do substituent modifications at the pyrazole 1- and 5-positions influence bioactivity?
Methodological Answer:
- Case Study 1 : Introducing electron-withdrawing groups (e.g., -CF) at the 5-position enhances antimicrobial activity by increasing membrane permeability. A derivative with 5-CF showed 4-fold lower MIC values against E. coli compared to the parent compound .
- Case Study 2 : Bulky substituents (e.g., aryl groups) at the 1-position improve selectivity for COX-2 inhibition. Molecular docking revealed steric complementarity with the COX-2 active site .
Safety and Handling
- Risk Phrases : Irritant (R36/37/38). Use PPE (gloves, goggles) and work in a fume hood .
- Storage : Stable at 2–8°C under inert gas (N or Ar) to prevent hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
